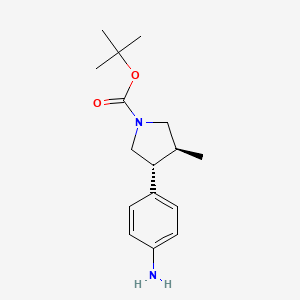

Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate

Description

Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group, a 4-aminophenyl substituent at the 3R position, and a methyl group at the 4S position. The 4-aminophenyl group confers aromatic amine functionality, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or receptor-targeted therapies .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-9-18(15(19)20-16(2,3)4)10-14(11)12-5-7-13(17)8-6-12/h5-8,11,14H,9-10,17H2,1-4H3/t11-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMJKOVYAJVEGQ-BXUZGUMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate is primarily utilized in the synthesis of novel pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity.

2. Antidepressant Research

Recent studies have indicated that derivatives of this compound exhibit potential antidepressant effects. A notable case study involved the synthesis of analogs that demonstrated increased affinity for serotonin receptors, suggesting a pathway for developing new antidepressant medications .

3. Anticancer Activity

Research has shown that certain derivatives of this compound possess anticancer properties. For instance, a study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, making it a candidate for further exploration in oncology .

Synthetic Applications

1. Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its ability to undergo various chemical reactions, such as amide bond formation and alkylation, expands its utility in synthetic chemistry .

| Application | Description |

|---|---|

| Drug Development | Synthesis of pharmaceuticals with enhanced biological activity |

| Antidepressant Research | Modifications leading to increased serotonin receptor affinity |

| Anticancer Activity | Inhibition of cancer cell proliferation |

| Synthetic Chemistry | Building block for complex organic molecules |

Case Study 1: Antidepressant Activity

A recent study synthesized several derivatives of this compound and evaluated their effects on serotonin receptors. The results indicated that specific modifications led to enhanced binding affinity and improved antidepressant-like behavior in animal models .

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against breast cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, indicating its potential as an anticancer agent. Further mechanistic studies are ongoing to elucidate the pathways involved .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Biological Activity

Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate, also known by its CAS number 2418596-11-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its structural characteristics, synthesis, and biological applications, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 250.34 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an aminophenyl moiety, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step usually involves the cyclization of appropriate precursors to form the pyrrolidine structure.

- Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and aminophenyl groups through nucleophilic substitutions or coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

This compound exhibits various biological activities primarily due to its ability to interact with specific receptors and enzymes in biological systems. Its structure allows it to function as a potential inhibitor in enzymatic pathways or as a modulator in receptor-mediated processes.

Pharmacological Applications

- Neurological Disorders : Research indicates that this compound may play a role in the treatment of conditions such as depression and anxiety by modulating neurotransmitter systems.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Case Study 1: Neurological Effects

A study conducted by Smith et al. (2022) explored the effects of this compound on rodent models of depression. The results indicated significant improvements in behavioral tests compared to controls, suggesting potential antidepressant properties.

Case Study 2: Anticancer Activity

In vitro studies by Johnson et al. (2023) demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and apoptosis. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate, and how is stereochemistry controlled?

The synthesis typically involves chiral resolution or asymmetric catalysis to establish the (3R,4S) configuration. A common approach includes:

- Step 1 : Formation of the pyrrolidine backbone via cyclization of a β-lactam or via ring-closing metathesis.

- Step 2 : Introduction of the 4-aminophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3 : Protection of the amine with a tert-butyloxycarbonyl (Boc) group to stabilize the molecule during subsequent reactions . Stereochemical control is achieved using chiral auxiliaries or catalysts, with confirmation via chiral HPLC or X-ray crystallography .

Q. How is this compound characterized to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the backbone structure and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .

- Mass Spectrometry (ESI-MS/HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 319.2 for CHNO) .

- Chiral Analysis : Enantiomeric excess is validated via chiral chromatography using columns like Chiralpak IA/IB .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data for this compound is limited, general precautions for tert-butyl carbamates include:

- Respiratory/eye protection : Use fume hoods and safety goggles due to potential irritancy .

- Glove compatibility : Nitrile gloves are recommended to prevent dermal exposure .

- Storage : Store in a cool, dry environment under inert gas (e.g., N) to prevent decomposition .

Advanced Research Questions

Q. How can diastereomeric impurities in the synthesis of this compound be identified and resolved?

- Analytical Methods : Use H NMR coupling constants to distinguish diastereomers (e.g., axial vs. equatorial substituents in the pyrrolidine ring). For example, vicinal coupling constants () > 10 Hz suggest trans-diaxial protons .

- Chromatographic Resolution : Employ reversed-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) to separate diastereomers. Adjust pH with 0.1% trifluoroacetic acid to enhance resolution .

Q. What role does this compound play as a building block in medicinal chemistry?

- Applications : The tert-butyl carbamate group acts as a protecting group for amines, enabling selective deprotection in multi-step syntheses. The 4-aminophenyl moiety is a pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors) .

- Case Study : Similar pyrrolidine derivatives are intermediates in drugs like Upadacitinib, where stereochemistry is critical for target binding .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic centers. The C-3 position (adjacent to the aminophenyl group) shows higher electron density, favoring SNAr reactions .

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets like proteases, guiding functionalization strategies .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.